

# Ceftolozane/Tazobactam vs. Meropenem: A Comparative Analysis Against Carbapenem-Resistant Enterobacteriaceae

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## Compound of Interest

Compound Name: Ceftolozane Sulfate

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The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE) represent a critical public health threat, necessitating a robust evaluation of available and novel therapeutic agents. This guide provides a detailed, evidence-based comparison of ceftolozane/tazobactam and meropenem for the treatment of infections caused by CRE.

## Executive Summary

Ceftolozane/tazobactam, a combination of a novel cephalosporin and a well-established  $\beta$ -lactamase inhibitor, has demonstrated in vitro activity against certain CRE isolates, particularly those where resistance is not mediated by metallo- $\beta$ -lactamases (MBLs) or *Klebsiella pneumoniae* carbapenemases (KPCs). Meropenem, a carbapenem antibiotic, has historically been a cornerstone for treating serious Gram-negative infections, but its efficacy is compromised in the presence of carbapenemases. This guide synthesizes available in vitro and clinical data to provide a comprehensive comparison of these two agents against CRE.

## In Vitro Efficacy: A Quantitative Comparison

The in vitro activity of ceftolozane/tazobactam and meropenem against CRE is highly dependent on the underlying resistance mechanisms. The following tables summarize the minimum inhibitory concentration (MIC) data and susceptibility rates from various studies.

Table 1: Comparative In Vitro Activity of Ceftolozane/Tazobactam and Meropenem against Carbapenem-Resistant Enterobacteriaceae (CRE)

Organism/Resistance Profile	Antibiotic	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)	Susceptibility (%)
Carbapenem-Resistant Enterobacteriaceae (Overall)	Ceftolozane/Tazobactam	>32	>32	1.6
Meropenem	-	-	-	-
ESBL-producing Enterobacterales	Ceftolozane/Tazobactam	0.5	>32	-
Meropenem	≤0.06	0.12	92.6	-
KPC-producing K. pneumoniae	Ceftolozane/Tazobactam	32	256	0
Meropenem	-	-	-	-
OXA-48-producing K. pneumoniae	Ceftolozane/Tazobactam	-	-	Resistant
Meropenem	-	-	-	-
NDM-1-producing K. pneumoniae	Ceftolozane/Tazobactam	>256	>256	0
Meropenem	-	-	-	-

Note: Data is compiled from multiple sources and susceptibility breakpoints may vary. Dashes indicate data not available in the cited literature.

## Clinical Outcomes: A Review of the Evidence

Direct, head-to-head clinical trial data comparing ceftolozane/tazobactam and meropenem specifically in a large cohort of patients with CRE infections is limited. However, data from studies in related patient populations provide valuable insights.

#### ASPECT-NP Trial: Nosocomial Pneumonia

The ASPECT-NP trial was a randomized, double-blind, non-inferiority trial comparing ceftolozane/tazobactam with meropenem for the treatment of ventilated hospital-acquired bacterial pneumonia (vHABP) and ventilator-associated bacterial pneumonia (VABP).<sup>[1]</sup> While not exclusively a CRE trial, this study provides the most robust head-to-head comparison in a critically ill population at high risk for CRE infections.

Table 2: Clinical Outcomes from the ASPECT-NP Trial (Intention-to-Treat Population)<sup>[1]</sup>

Outcome	Ceftolozane/Tazobactam (n=362)	Meropenem (n=364)	Treatment Difference (95% CI)
28-Day All-Cause Mortality	24.0% (87/362)	25.3% (92/364)	-1.1% (-7.4 to 5.1)
Clinical Cure at Test-of-Cure	54% (197/362)	53% (194/364)	1.1% (-6.2 to 8.3)

The trial demonstrated non-inferiority of ceftolozane/tazobactam to meropenem for both 28-day all-cause mortality and clinical cure at the test-of-cure visit.<sup>[1]</sup>

#### Retrospective Study: ESBL-Producing Enterobacterales Bloodstream Infections

A single-center, retrospective study compared the effectiveness of ceftolozane/tazobactam versus meropenem for the treatment of bloodstream infections (BSIs) caused by extended-spectrum  $\beta$ -lactamase (ESBL)-producing Enterobacterales. While not CRE, ESBL-producers represent a significant population of multidrug-resistant organisms.

Table 3: Outcomes in Patients with ESBL-Producing Enterobacterales BSIs<sup>[2]</sup>

Outcome	Ceftolozane/Tazobactam (n=41)	Meropenem (n=74)	p-value
Clinical Cure	68.3%	75.7%	0.511
In-Hospital Mortality	34.1%	29.7%	0.677
30-Day Mortality	34.1%	29.7%	0.677

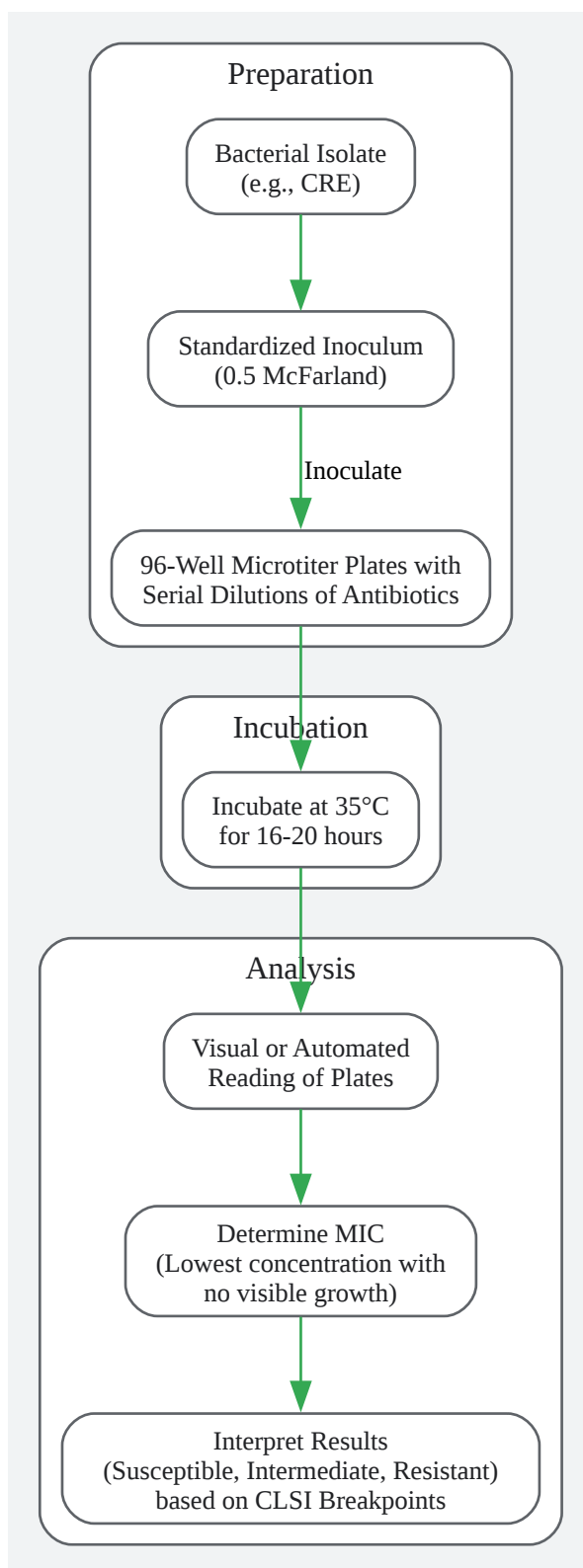
In this study, there were no significant differences in clinical cure rates, in-hospital mortality, or 30-day mortality between the two treatment groups.<sup>[2]</sup>

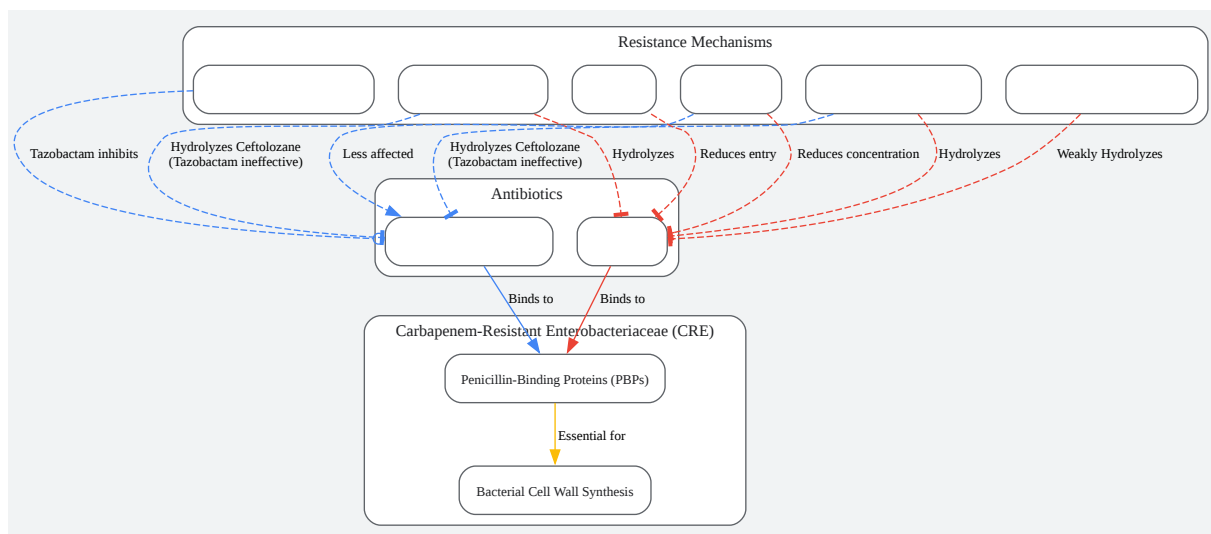
## Experimental Protocols

### In Vitro Susceptibility Testing: Broth Microdilution

The in vitro data presented in this guide are primarily derived from studies employing the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of each antibiotic. This method is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically document M07.<sup>[3][4][5][6][7]</sup>

The general workflow for this experimental protocol is as follows:





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